Cas no 444643-09-8 ((S)-1-(3-Fluorophenyl)ethanamine)

(S)-1-(3-Fluorophenyl)ethanamine structure
444643-09-8 structure
Nome del prodotto:(S)-1-(3-Fluorophenyl)ethanamine
Numero CAS:444643-09-8
MF:C8H10FN
MW:139.1701
MDL:MFCD06761860
CID:68123
PubChem ID:7127576

(S)-1-(3-Fluorophenyl)ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1-(3-Fluorophenyl)ethanamine
    • (S)-1-(3-FLUOROPHENYL)ETHYLAMINE
    • (1S)-1-(3-fluorophenyl)ethanamine
    • (1S)-1-(3-Fluorophenyl)ethylamine
    • (1S)-1-(3-fluorophenyl)ethan-1-amine
    • (S)-1(3-Fluorophenyl)ethanamine
    • ASNVMKIDRJZXQZ-LURJTMIESA-N
    • BCP09418
    • (1S)-1-(3-Fluorphenyl)ethanamin
    • SC1335
    • (S)-alpha-Methyl-3-fluorobenzylamine
    • (s)-1-(3-fluoro-phenyl)-ethylamine
    • RTC
    • A826584
    • Benzenemethanamine, 3-fluoro-
    • CS-W019880
    • AC-2285
    • DTXSID60427794
    • SCHEMBL781357
    • AS)-
    • EN300-56193
    • PS-9384
    • (S)-1-(3-Fluorophenyl)ethanamine, AldrichCPR
    • A-methyl-, (
    • DS-2611
    • AKOS005063999
    • 444643-09-8
    • MFCD06761860
    • MDL: MFCD06761860
    • Inchi: 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1
    • Chiave InChI: ASNVMKIDRJZXQZ-LURJTMIESA-N
    • Sorrisi: FC1=C([H])C([H])=C([H])C(=C1[H])[C@]([H])(C([H])([H])[H])N([H])[H]

Proprietà calcolate

  • Massa esatta: 139.08000
  • Massa monoisotopica: 139.08
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 105
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26
  • XLogP3: 1.6

Proprietà sperimentali

  • Densità: 1.717
  • Punto di fusione: 0°C
  • Punto di ebollizione: 182.6℃ at 760 mmHg
  • Punto di infiammabilità: 0°C
  • Indice di rifrazione: 1.512
  • PSA: 26.02000
  • LogP: 2.54570

(S)-1-(3-Fluorophenyl)ethanamine Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Identificazione dei materiali pericolosi: Xi

(S)-1-(3-Fluorophenyl)ethanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S19340-250mg
(S)-1-(3-Fluorophenyl)ethanamine
444643-09-8
250mg
¥316.0 2021-09-04
Ambeed
A136347-250mg
(S)-1-(3-Fluorophenyl)ethanamine
444643-09-8 95%
250mg
$18.0 2025-02-19
Enamine
EN300-56193-2.5g
(1S)-1-(3-fluorophenyl)ethan-1-amine
444643-09-8 85%
2.5g
$331.0 2023-02-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S19340-5g
(S)-1-(3-Fluorophenyl)ethanamine
444643-09-8
5g
¥3196.0 2021-09-04
eNovation Chemicals LLC
K39281-1g
(S)-1-(3-Fluorophenyl)ethanamine
444643-09-8 97%
1g
$235 2024-05-24
Enamine
EN300-56193-0.05g
(1S)-1-(3-fluorophenyl)ethan-1-amine
444643-09-8 85%
0.05g
$40.0 2023-02-10
Chemenu
CM117533-10g
(S)-1-(3-Fluorophenyl)ethylamine
444643-09-8 95+%
10g
$701 2022-06-11
Chemenu
CM117533-1g
(S)-1-(3-Fluorophenyl)ethylamine
444643-09-8 95+%
1g
$153 2021-06-17
Chemenu
CM117533-10g
(S)-1-(3-Fluorophenyl)ethylamine
444643-09-8 95+%
10g
$701 2021-06-17
TRC
F594160-25mg
(S)-1-(3-Fluorophenyl)ethanamine
444643-09-8
25mg
$64.00 2023-05-18
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:444643-09-8)(S)-1-(3-Fluorophenyl)ethanamine
A826584
Purezza:99%
Quantità:5g
Prezzo ($):173.0